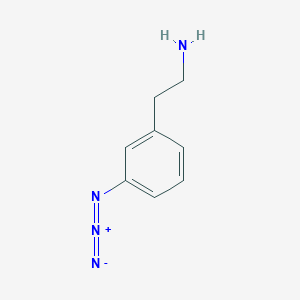
(3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate: is a chemical compound with the molecular formula C13H8Cl3NO2 and a molecular weight of 316.57 g/mol . This compound is characterized by the presence of a dichlorophenyl group and a chloropyridine carboxylate group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (3,4-dichlorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Oxidation and Reduction: The dichlorophenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the dichlorophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features make it a candidate for designing inhibitors or modulators of enzyme activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl group and chloropyridine moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Dichlorophenyl)methyl benzoate: A structurally similar compound with different functional groups, used in organic synthesis.
Uniqueness: (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate is unique due to its combination of a dichlorophenyl group and a chloropyridine carboxylate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H8Cl3NO2 |
|---|---|
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-10-4-3-8(6-11(10)15)7-19-13(18)9-2-1-5-17-12(9)16/h1-6H,7H2 |
InChI-Schlüssel |
RLTKUAHANJNIMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Löslichkeit |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


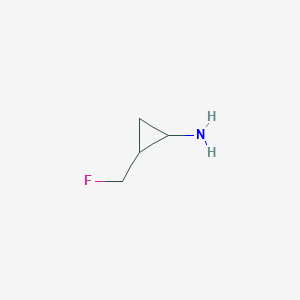

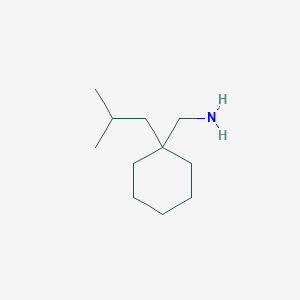
![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)
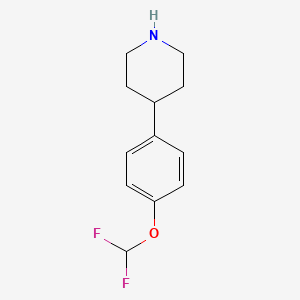
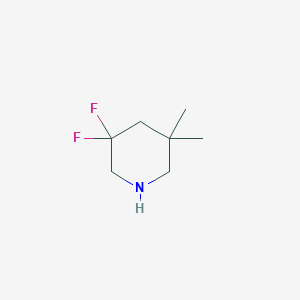
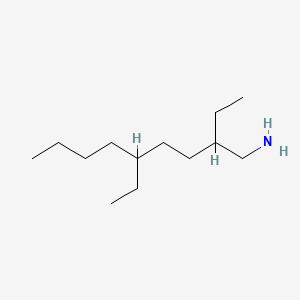
![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
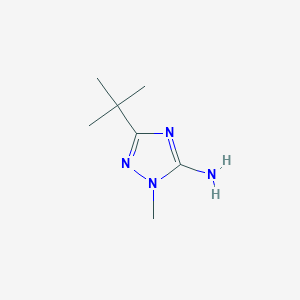
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
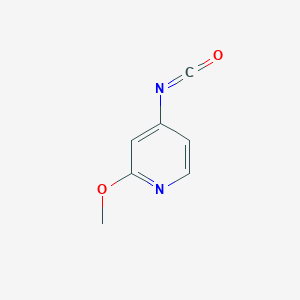

![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
